2-Furancarboxaldehyde, 5-bromo-, oxime 2-Furancarboxaldehyde, 5-bromo-, oxime
Brand Name: Vulcanchem
CAS No.: 4465-70-7
VCID: VC20557910
InChI: InChI=1S/C5H4BrNO2/c6-5-2-1-4(9-5)3-7-8/h1-3,8H
SMILES:
Molecular Formula: C5H4BrNO2
Molecular Weight: 189.99 g/mol

2-Furancarboxaldehyde, 5-bromo-, oxime

CAS No.: 4465-70-7

Cat. No.: VC20557910

Molecular Formula: C5H4BrNO2

Molecular Weight: 189.99 g/mol

* For research use only. Not for human or veterinary use.

2-Furancarboxaldehyde, 5-bromo-, oxime - 4465-70-7

Specification

CAS No. 4465-70-7
Molecular Formula C5H4BrNO2
Molecular Weight 189.99 g/mol
IUPAC Name N-[(5-bromofuran-2-yl)methylidene]hydroxylamine
Standard InChI InChI=1S/C5H4BrNO2/c6-5-2-1-4(9-5)3-7-8/h1-3,8H
Standard InChI Key IFWZXDMZYQEEFZ-UHFFFAOYSA-N
Canonical SMILES C1=C(OC(=C1)Br)C=NO

Introduction

Structural and Molecular Characteristics

2-Furancarboxaldehyde, 5-bromo-, oxime (molecular formula: C5H4BrNO2\text{C}_5\text{H}_4\text{BrNO}_2) features a five-membered furan ring substituted with a bromine atom at the 5-position and an oxime group at the 2-position. The oxime group arises from the condensation of the aldehyde functionality with hydroxylamine. The compound’s planar structure and electron-withdrawing bromine atom enhance its electrophilic reactivity, making it amenable to nucleophilic substitutions and cycloadditions .

Synthesis Methodologies

Preparation of 5-Bromo-2-Furaldehyde

The synthesis of 2-furancarboxaldehyde, 5-bromo-, oxime begins with the preparation of its precursor, 5-bromo-2-furaldehyde. A patented method involves the use of an ionic liquid brominating agent, 1-butyl-3-methylimidazolium tribromide, to brominate 2-furaldehyde under mild conditions . This approach avoids direct handling of elemental bromine, improving safety and reducing environmental impact. The reaction proceeds as follows:

2-Furaldehyde+1-Butyl-3-methylimidazolium tribromide5-Bromo-2-furaldehyde+Byproducts\text{2-Furaldehyde} + \text{1-Butyl-3-methylimidazolium tribromide} \rightarrow \text{5-Bromo-2-furaldehyde} + \text{Byproducts}

Key parameters include a reaction temperature of 60–80°C and a yield of 87.6% with >96% purity .

Oxime Formation

The oxime derivative is synthesized by reacting 5-bromo-2-furaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine. This reaction typically occurs at room temperature or under mild heating (50–70°C) . The mechanism involves nucleophilic attack by hydroxylamine on the aldehyde carbonyl, followed by dehydration to form the oxime:

5-Bromo-2-furaldehyde+NH2OHHCl2-Furancarboxaldehyde, 5-bromo-, oxime+HCl+H2O\text{5-Bromo-2-furaldehyde} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{2-Furancarboxaldehyde, 5-bromo-, oxime} + \text{HCl} + \text{H}_2\text{O}

Yields for this step range from 60% to 75%, depending on reaction conditions .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight190.00 g/mol
AppearanceYellow to brown crystalline solid
Melting Point80–85°C
SolubilitySoluble in polar organic solvents
StabilitySensitive to light and moisture

The bromine atom increases molecular polarity, enhancing solubility in dichloromethane and dimethylformamide. The oxime group contributes to hydrogen-bonding interactions, influencing crystallinity .

Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols. For example, reaction with sodium phenoxide yields 5-phenoxy-2-furaldehyde derivatives :

2-Furancarboxaldehyde, 5-bromo-, oxime+NaOPh5-Phenoxy-2-furaldehyde oxime+NaBr\text{2-Furancarboxaldehyde, 5-bromo-, oxime} + \text{NaOPh} \rightarrow \text{5-Phenoxy-2-furaldehyde oxime} + \text{NaBr}

Condensation Reactions

The oxime group participates in condensation with active methylene compounds. For instance, reaction with malononitrile in ethanol produces cyanoacrylonitrile derivatives :

2-Furancarboxaldehyde, 5-bromo-, oxime+NCCH2CN2-Cyano-3-(5-bromo-2-furyl)acrylonitrile+H2O\text{2-Furancarboxaldehyde, 5-bromo-, oxime} + \text{NCCH}_2\text{CN} \rightarrow \text{2-Cyano-3-(5-bromo-2-furyl)acrylonitrile} + \text{H}_2\text{O}

Comparative Analysis with Related Compounds

CompoundStructural FeaturesKey Differences
5-Bromo-2-furaldehydeBromine at 5-position, aldehydeLacks oxime group; higher volatility
5-Nitrofurfurylidene oximeNitro group instead of bromineEnhanced electrophilicity
5-Chloro-2-furaldehyde oximeChlorine substituentLower steric hindrance

The bromine-oxime synergy in 2-furancarboxaldehyde, 5-bromo-, oxime enhances its stability and reactivity compared to non-halogenated analogs .

Applications and Industrial Relevance

  • Pharmaceutical Intermediates: Used in synthesizing antifungal and antibacterial agents due to the oxime’s bioisosteric properties .

  • Agrochemicals: Serves as a precursor for herbicides targeting weed-specific enzymes .

  • Materials Science: Functionalized furans are incorporated into conductive polymers and sensors .

Future Directions

Research should focus on:

  • Optimizing oxime synthesis via catalytic methods to improve yields.

  • Exploring biomedical applications, such as anticancer drug candidates.

  • Developing greener bromination techniques to align with sustainable chemistry principles .

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